molecular formula C10H9N B8584848 3-Isopropenylbenzonitrile

3-Isopropenylbenzonitrile

Cat. No. B8584848
M. Wt: 143.18 g/mol
InChI Key: JJSRJDTZPZCVFQ-UHFFFAOYSA-N
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Patent
US07504420B2

Procedure details

To 3-(prop-1-en-2-yl)benzonitrile (1.2 gm, 8.3 mmol) in ethyl acetate (30 ml) 10% Pd/C (120 mg) was added and stirred under hydrogen atmosphere for 16 h. Then the reaction mixture was filtered and solvent evaporated to obtain 3-isopropylbenzonitrile in quantitative yield.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])[CH3:3]>C(OCC)(=O)C>[CH:2]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C=C(C)C=1C=C(C#N)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.